

Application Note: Comprehensive Characterization of N-Methyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: *N-Methyl-1H-imidazol-2-amine*

CAS No.: 5146-52-1

Cat. No.: B031613

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Introduction & Chemical Context

N-Methyl-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazole or 2-Amino-1-methylimidazole) is a critical small-molecule heterocyclic amine.[1] It primarily arises as a hydrolytic degradation product of creatinine and is a structural isomer of 2-amino-4-methylimidazole.[1]

In drug development and dietary supplement analysis, accurate characterization of this molecule is challenging due to three specific physicochemical hurdles:

- **High Polarity:** With a LogP of approximately -1.2 to 0.4, it exhibits negligible retention on standard C18 reversed-phase columns, often eluting in the void volume.[1]
- **Tautomeric Equilibrium:** The compound exists in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms, complicating NMR interpretation.[2]

- Low UV Sensitivity: The lack of extended conjugation limits UV detection limits, necessitating specific wavelength optimization or Mass Spectrometry (MS) detection.[2]

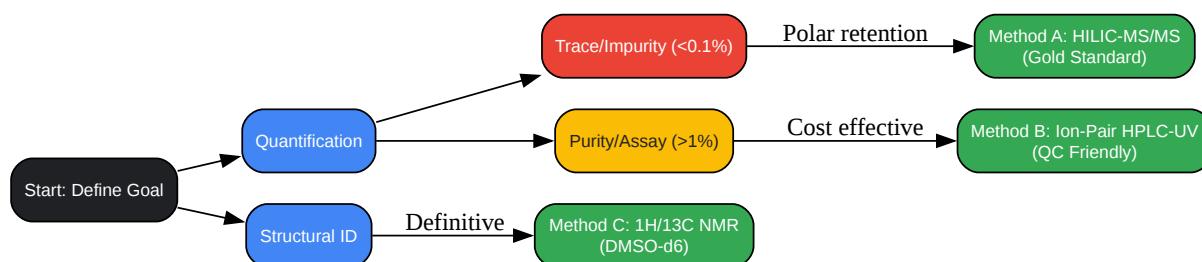
This guide provides three validated workflows for the robust analysis of **N-Methyl-1H-imidazol-2-amine**.

Chemical Profile

Parameter	Value	Notes
Formula		
MW	97.12 g/mol	Monoisotopic Mass: 97.06
pKa	~7.5 - 8.0	Basic nature requires buffered mobile phases.[1][3]
Solubility	High (Water, MeOH)	Poor solubility in non-polar solvents (Hexane).[2]
Key Impurity Of	Creatinine, Creatine	Marker of hydrolysis or thermal degradation.[2]

Analytical Strategy Overview

The following decision tree outlines the selection of the appropriate analytical method based on the laboratory's specific requirements (Sensitivity vs. Accessibility).



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Figure 1: Analytical method selection workflow based on sensitivity needs and equipment availability.

Method A: HILIC-MS/MS (Trace Analysis)[1]

Context: This is the preferred method for detecting **N-Methyl-1H-imidazol-2-amine** as a trace impurity (e.g., in creatinine samples) due to the molecule's inability to retain on C18.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-layer mechanism to retain polar amines.[1]

Protocol Parameters

- Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 μ m).[1]
 - Why: The zwitterionic or amide stationary phase interacts strongly with the polar amine, preventing void elution.[2]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1][2]
 - Why: Ammonium acetate is volatile (MS compatible) and provides necessary ionic strength to manage the charged amine.[2]
- Mobile Phase B: Acetonitrile (ACN).[1][2]
- Flow Rate: 0.3 mL/min.[1][2][4]
- Injection Volume: 2 μ L.
- Detection: ESI Positive Mode (+).[1][2]

Gradient Table

Time (min)	% A (Buffer)	% B (ACN)	Phase
0.0	5	95	Loading
2.0	5	95	Isocratic Hold
8.0	40	60	Elution Gradient
10.0	40	60	Wash
10.1	5	95	Re-equilibration
15.0	5	95	Ready

MS Settings (MRM Transitions)[1][2]

- Precursor Ion: 98.1 m/z
- [\[2\]](#)
- Quantifier Ion: 56.1 m/z (Ring fragmentation)[2]
- Qualifier Ion: 41.1 m/z (N-methyl fragment)[1]
- Collision Energy: Optimized per instrument (start at 15-20 eV).

Method B: Ion-Pair HPLC-UV (QC & Assay)[1]

Context: For laboratories without MS or those performing routine purity assays, standard C18 columns fail. By adding an ion-pairing reagent (alkane sulfonate), we create a neutral complex with the basic amine that retains on the hydrophobic C18 surface.

Protocol Parameters

- Column: C18 End-capped (4.6 x 150 mm, 5 μ m).[1]
- Ion-Pair Reagent: Sodium 1-Octanesulfonate (OSA).[1]
- Mobile Phase:

- Preparation: Dissolve 1.1 g of Sodium 1-Octanesulfonate in 1000 mL of 20 mM Phosphate Buffer (pH 3.0).
- Mixture: 85% Buffer (with OSA) / 15% Acetonitrile.[2]
- Note: pH 3.0 ensures the imidazole amine is fully protonated to interact with the anionic sulfonate.[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection (UV): 215 nm.[2]
 - Why: The imidazole ring absorption is strongest <220 nm. 254 nm is often too insensitive for this specific derivative.[2]
- Column Temp: 30°C.

Troubleshooting Guide

- Drifting Retention Times: Ion-pairing reagents require long equilibration times.[1] Flush the column with the mobile phase for at least 60 minutes before the first injection.[2]
- Peak Tailing: The free silanols on the silica support may interact with the amine.[2] Ensure the column is "End-capped" and consider adding 1% Triethylamine (TEA) to the buffer if tailing persists.

Method C: Structural Characterization (NMR)[1][2]

Context: Distinguishing **N-Methyl-1H-imidazol-2-amine** from its isomers (e.g., 4-methyl or 5-methyl variants) requires NMR. The solvent choice is critical due to the exchangeable protons on the amine group.[2]

Solvent Selection[1][2]

- Recommended: DMSO-d₆. [1]
 - Why: It slows down proton exchange, often allowing the observation of the protons as a broad singlet.

- Avoid:

(unless only carbon backbone is needed), as it will exchange with the amine protons, causing the signal to disappear (H-D exchange).[2]

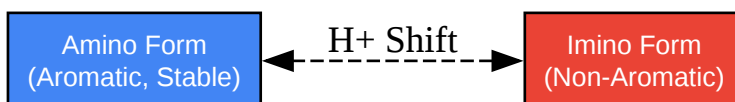
Expected ¹H NMR Shifts (DMSO-d₆, 400 MHz)

Proton Group	Shift (ppm)	Multiplicity	Integration	Assignment
N-CH ₃	3.30 - 3.45	Singlet	3H	Methyl on Nitrogen
Ring H (C4/C5)	6.50 - 6.70	Doublets (or Singlet*)	2H	Imidazole Ring Protons
-NH ₂	5.50 - 6.50	Broad Singlet	2H	Exocyclic Amine (Variable)

*Note: The ring protons may appear as a singlet if the chemical environment is averaged or if resolution is insufficient, but they are chemically non-equivalent.[2]

Tautomeric Considerations

The 2-aminoimidazole moiety can exist in two forms. In DMSO, the amino form (aromatic) typically predominates, but the imino form may contribute to line broadening.[2]



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Figure 2: Tautomeric equilibrium relevant to NMR interpretation.

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